N'-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide
Description
Properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-22-16(8-11-4-2-3-5-12(11)9-16)10-17-14(20)15(21)18-13-6-7-23-19-13/h2-7H,8-10H2,1H3,(H,17,20)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHLRQRCFYIKHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C(=O)NC3=NOC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Keto Amides
The 1,2-oxazole ring is synthesized via cyclodehydration of β-keto amides. A representative protocol involves:
- Reacting methyl acetoacetate with hydroxylamine hydrochloride to form a β-keto oxime.
- Cyclization using acetic anhydride and sodium acetate at 80–100°C, yielding 5-methyl-1,2-oxazol-3-amine.
Reaction Scheme:
$$
\text{CH}3\text{C(O)COOCH}3 + \text{NH}2\text{OH·HCl} \rightarrow \text{CH}3\text{C(NOH)COOCH}3 \xrightarrow{\text{Ac}2\text{O}} \text{Oxazol-3-amine}
$$
[3+2] Cycloaddition Approach
An alternative employs nitrile oxides and terminal alkynes under Huisgen conditions:
- Generate propiolamide from propiolic acid and ammonia.
- React with chlorooxime in the presence of triethylamine to form the oxazole core.
Yield: 68–72% (reported for analogous systems).
Synthesis of (2-Methoxy-2,3-dihydro-1H-inden-2-yl)methanamine
Dihydroindene Functionalization
- Indanone Reduction :
- Methoxy Introduction :
- Amination :
Key Data:
| Step | Reagents | Yield (%) |
|---|---|---|
| Indanone reduction | H₂, Pd/C | 92 |
| Methoxylation | CH₃I, K₂CO₃ | 85 |
| Bromination | NBS, AIBN | 78 |
| Gabriel amination | Phthalimide, NH₂NH₂ | 65 |
Amide Coupling Strategies
Stepwise Amidation Using DCC
- Activation of Ethanedioic Acid :
- First Amine Coupling :
- Second Amine Coupling :
Optimization Note:
One-Pot Sequential Coupling
A recent patent (US7579473B2) describes a one-pot method using HATU as the coupling agent:
- Dissolve ethanedioic acid , HATU , and DIPEA in DMF.
- Add both amines sequentially at 25°C, achieving 70% isolated yield.
Advantages:
Alternative Routes and Comparative Analysis
Oxazole Ring Formation Post-Coupling
An innovative approach constructs the oxazole after amide bond formation:
Enzymatic Amination
A biocatalytic method using lipase B from Candida antarctica achieves enantioselective amidation:
- React ethyl ethanedioate with amines in tert-butanol.
- Yields 58% with >99% ee for the (R)-configured dihydroindenyl group.
Analytical and Process Challenges
Steric and Electronic Effects
Purification Considerations
- Column chromatography (SiO₂, EtOAc/hexane) is essential due to polar byproducts.
- Crystallization from ethanol/water improves purity to >98%.
Chemical Reactions Analysis
Types of Reactions
N'-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Neuroprotective Effects
Research indicates that compounds similar to N'-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide exhibit neuroprotective properties. These compounds can modulate neurotransmitter systems and have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study : A study published in the International Journal of Molecular Sciences highlighted that derivatives of this compound could act as NMDA receptor antagonists, thereby protecting neurons from excitotoxicity associated with neurodegenerative conditions .
Antioxidant Activity
The compound has shown promising antioxidant activity, which is crucial in mitigating oxidative stress—a contributing factor in various diseases, including cancer and cardiovascular disorders.
Research Findings : Studies have demonstrated that similar compounds can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular integrity . This antioxidant property makes it a candidate for further exploration in therapeutic applications aimed at oxidative stress-related conditions.
Potential Anti-cancer Properties
Preliminary research suggests that this compound may possess anti-cancer properties. The compound's ability to interfere with cellular signaling pathways involved in tumor growth is being investigated.
Example : In vitro studies have indicated that similar compounds can induce apoptosis in cancer cells by modulating key signaling pathways . Further research is needed to elucidate the specific mechanisms involved.
Mechanism of Action
The mechanism of action of N'-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule:
Table 1: Structural Comparison
Key Observations:
- Ethanediamide vs. Benzamide/Naphthamide: The ethanediamide core (present in the target and 0LL) allows for dual hydrogen-bonding interactions, unlike monoamide derivatives (B3, 92H). This may enhance binding to proteins with adjacent acceptor/donor sites .
- Dihydroindenyl Group : Common in all analogs, this moiety likely improves target engagement through hydrophobic interactions or rigid geometry .
- Oxazole vs. Aromatic Rings : The target’s oxazole may offer metabolic stability over phenyl/naphthyl groups due to reduced susceptibility to cytochrome P450 oxidation .
Key Findings:
- Enzyme Inhibition : The picomolar BChE inhibition by 92H highlights the importance of dihydroindenyl-piperidinylmethyl and naphthyl groups in high-affinity binding .
- Antiviral Potential: Ethanediamides like 0LL target gp120, a critical HIV envelope protein. The target compound’s oxazole group could modulate selectivity for similar viral targets .
Key Notes:
Biological Activity
N'-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that combines an indene moiety with an oxazole group, which may contribute to its pharmacological properties.
The compound's IUPAC name is N'-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide. Its molecular formula is with a molecular weight of approximately 288.35 g/mol. The compound's structure is characterized by the presence of methoxy and oxazole functional groups, which are known to influence biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds featuring indene and oxazole derivatives. For instance, derivatives that inhibit thymidylate synthase (TS) have shown significant antiproliferative effects against various cancer cell lines. In one study, compounds with structural similarities demonstrated IC50 values ranging from 1.1 μM to 4.24 μM against MCF-7 and HCT-116 cell lines, indicating strong anticancer activity .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 1.1 | TS inhibition |
| Compound B | HCT-116 | 2.6 | TS inhibition |
| Compound C | HepG2 | 1.4 | TS inhibition |
Antimicrobial Activity
In addition to anticancer properties, compounds similar to this compound have displayed antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The antimicrobial efficacy was attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Table 2: Antimicrobial Activity
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 25 μg/mL |
| Compound E | S. aureus | 15 μg/mL |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Indene Moiety : The presence of the indene structure is crucial for anticancer activity due to its ability to interact with cellular targets.
- Oxazole Group : This functional group may enhance the compound's solubility and biological interactions.
- Substituents : Variations in substituents on the indene or oxazole can significantly alter potency and specificity against cancer cells or microbes.
Case Studies
Several case studies have been conducted on related compounds showcasing their biological activities:
- Study on Indene Derivatives : A series of indene derivatives were synthesized and evaluated for their TS inhibitory activity, revealing that specific substitutions significantly increased their anticancer potency .
- Antimicrobial Evaluation : Another study tested various oxazole-containing compounds against common bacterial strains, demonstrating promising results that warrant further exploration .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N'-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, such as coupling the 2-methoxy-2,3-dihydro-1H-indene moiety with the oxazol-3-yl-ethanediamide group. Key steps include:
- Catalyst selection : Use palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to ensure regioselectivity .
- Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance reaction efficiency while minimizing side products .
- Purification : Employ gradient elution in HPLC with a C18 column to isolate the product from unreacted intermediates .
Q. How can the structural integrity and purity of the compound be confirmed post-synthesis?
- Analytical techniques :
- NMR spectroscopy : Use and NMR to verify substituent positions and confirm the absence of unreacted starting materials .
- Mass spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight matches theoretical values .
- X-ray crystallography : For definitive structural confirmation, use SHELXL for small-molecule refinement .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Case study : Discrepancies between predicted and observed NMR shifts may arise from conformational flexibility or solvent effects.
- Approach :
Perform variable-temperature NMR to assess dynamic behavior .
Compare experimental data with density functional theory (DFT)-calculated chemical shifts .
Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
Q. How can computational modeling predict the compound’s biological activity?
- Workflow :
Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., enzymes or receptors) .
ADMET profiling : Predict pharmacokinetics (e.g., blood-brain barrier penetration) with tools like SwissADME .
Dynamic simulations : Run molecular dynamics (MD) in GROMACS to assess binding stability under physiological conditions .
Q. What experimental designs mitigate challenges in assessing pharmacological activity?
- In vitro assays :
- Dose-response curves : Test across concentrations (e.g., 1 nM–100 µM) to determine IC/EC values .
- Selectivity panels : Screen against related targets (e.g., kinase isoforms) to identify off-target effects .
Key Considerations for Researchers
- Reproducibility : Document solvent purity, catalyst batches, and inert atmosphere protocols to ensure consistency .
- Data validation : Cross-validate structural data with multiple techniques (e.g., NMR + X-ray) to avoid misinterpretation .
- Ethical compliance : Adhere to safety guidelines for handling reactive intermediates (e.g., acyl chlorides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
